Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl-
Overview
Description
Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by a cycloheptane ring fused to an indole structure, with additional hydrogenation and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- can be achieved through various synthetic routes. One notable method involves the reaction between 5,6,7,8,9,10-hexahydro-5-methylcyclohept[b]indole and tosyl azide in carbon tetrachloride solution. This reaction yields 2,3,4,5,6,7-hexahydro-1-methyl-7-p-tolylsulphonylamino-12-p-tolylsulphonylimino-2,7-methano-1H-1-benzazonine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes ensuring the availability of starting materials, maintaining reaction conditions, and implementing purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with arenesulphonyl azides to form derivatives with sulphonylamino and sulphonylimino groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, indole derivatives generally undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Tosyl Azide: Used in substitution reactions to introduce sulphonyl groups.
Carbon Tetrachloride: A solvent used in the reaction with tosyl azide.
Major Products Formed
The reaction with tosyl azide yields compounds such as 2,3,4,5,6,7-hexahydro-1-methyl-7-p-tolylsulphonylamino-12-p-tolylsulphonylimino-2,7-methano-1H-1-benzazonine .
Scientific Research Applications
Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, although specific applications are not extensively documented.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- involves its interaction with molecular targets and pathways. While detailed mechanisms are not extensively documented, indole derivatives generally interact with various enzymes and receptors, influencing biological processes. The specific molecular targets and pathways would depend on the context of its application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-Phenyl-7,8,9,14-Tetrahydroquinolino[2′,3′7,6]cyclohept[b]indole: A derivative obtained through acid-catalyzed condensation and cyclization reactions.
3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles: Formed through reactions with amines or aldehydes.
Uniqueness
Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- is unique due to its specific structure, which includes a cycloheptane ring fused to an indole with additional hydrogenation and a methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-15-13-9-4-2-3-7-11(13)12-8-5-6-10-14(12)15/h5-6,8,10H,2-4,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIPHVQGSPEPEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCCC2)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483518 | |
Record name | Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52751-32-3 | |
Record name | Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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